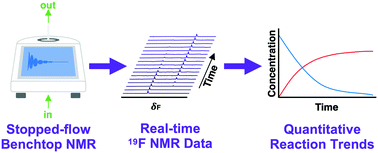Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR†
Reaction Chemistry & Engineering Pub Date: 2022-03-16 DOI: 10.1039/D2RE00048B
Abstract
Nuclear magnetic resonance (NMR) spectroscopy has the potential to serve as a widely applied reaction monitoring tool, particularly given the growth in commercially available benchtop NMR systems and accompanying flow cells. We herein present a stopped-flow benchtop NMR system devised of commercially available hardware components, all centrally controlled by an internally developed Python script. This system circumvents complications arising with continuous-flow NMR analyses and results in the ability to conveniently acquire quantitative reaction monitoring data. In our work, we first determine a set of 19F NMR acquisition parameters using benchtop NMR, allowing for quantitation using the absolute intensity method thereafter. This system and set of acquisition parameters are then applied to quantitatively monitor model reaction systems (via19F NMR, 57 MHz) that are difficult to otherwise monitor due to gas evolution, use/formation of toxic reagents, and formation of species otherwise difficult to detect. These reactions include the activation of a carboxylic acid using sulfuryl fluoride (SO2F2) and the formation of a carbamate via modified Curtius rearrangement with diphenylphosphoryl azide (DPPA).


Recommended Literature
- [1] Future issues
- [2] The evaluation of the chemical quality and UV overall components dissolution consistency of Flos Chrysanthemi Indici preparation†
- [3] The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABAC receptor†
- [4] Nanoencapsulated crystallohydrate mixtures for advanced thermal energy storage†
- [5] Slow relaxation of the magnetization, reversible solvent exchange and luminescence in 2D anilato-based frameworks†‡
- [6] Site selectivity for protein tyrosine nitration: insights from features of structure and topological network†
- [7] Electrospray mass spectrometry of highly moisture-sensitive metal alkoxides
- [8] Topological ferrimagnetism and superparamagnetic-like behaviour in a disordered homometallic coordination network†‡
- [9] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†
- [10] A novel regrowth mechanism and enhanced optical properties of Mg0.25Zn0.75O nanorods subjected to vapor-confined face-to-face annealing










